molecular formula C9H8O3 B3145235 3-Phenyloxirane-2-carboxylic acid CAS No. 5694-02-0

3-Phenyloxirane-2-carboxylic acid

Cat. No. B3145235
CAS RN: 5694-02-0
M. Wt: 164.16 g/mol
InChI Key: HALONVPKHYIEQU-UHFFFAOYSA-N
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Description

3-Phenyloxirane-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor. It is also known as a metabolite of species Bombyx mori .


Synthesis Analysis

The synthesis of 3-Phenyloxirane-2-carboxylic acid can be achieved through several steps. One proposed route involves the hydrolysis of the nitrile to form a carboxylic acid, and subsequent esterification. Then, a Darzens reaction with benzaldehyde, reduction of the ester function with DIBALH, and oxidation to an aldehyde with HX2CrOX4 .


Molecular Structure Analysis

The molecular formula of 3-Phenyloxirane-2-carboxylic acid is C9H8O3 . The average mass is 164.160 and the monoisotopic mass is 164.04734 . The InChI code is InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H, (H,10,11) .


Chemical Reactions Analysis

3-Phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines. The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyloxirane-2-carboxylic acid include a net charge of 0. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor.

Scientific Research Applications

Luminescence Sensing and Magnetism

A study by Gu et al. (2017) explored the use of an ether-bridged aromatic carboxylic acid, including derivatives of 3-Phenyloxirane-2-carboxylic acid, in the synthesis of coordination compounds. These compounds have applications in luminescence sensing and display magnetic properties, which are useful in various scientific fields, particularly in materials science (Gu et al., 2017).

Catalysis in Organic Reactions

Wilcke and Bach (2012) demonstrated the use of 3-Phenyloxirane-2-carboxylates in Friedel-Crafts reactions, showcasing their role in organic synthesis. These reactions are crucial in the construction of complex organic molecules, often used in pharmaceuticals and other chemical products (Wilcke & Bach, 2012).

Synthesis of Single-Enantiomer Compounds

Becker et al. (2006) researched the synthesis of single-enantiomer compounds using 3-Phenyloxirane-2-carboxylic derivatives. The production of enantiomerically pure compounds is crucial in the development of certain pharmaceuticals and fine chemicals, where the specific orientation of molecules can significantly influence their biological activity (Becker et al., 2006).

Metal-Organic Frameworks

Lv et al. (2015) explored the use of carboxylic acid ligands, including derivatives of 3-Phenyloxirane-2-carboxylic acid, in constructing metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and sensing, making them valuable in various industrial and environmental applications (Lv et al., 2015).

Renewable Building Blocks in Polymer Synthesis

Trejo-Machin et al. (2017) investigated the use of phenolic compounds related to 3-Phenyloxirane-2-carboxylic acid in enhancing the reactivity of molecules towards benzoxazine ring formation. This research is significant in the development of renewable and sustainable materials in the field of polymer chemistry (Trejo-Machin et al., 2017).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also important to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of 3-Phenyloxirane-2-carboxylic acid could involve further exploration of its synthesis methods . Additionally, due to its potential use in the illicit manufacture of amphetamines , there may be increased regulations and controls on its production and use .

properties

IUPAC Name

3-phenyloxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALONVPKHYIEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxirane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
J Legters, L Thijs, B Zwanenburg - Recueil des Travaux …, 1992 - Wiley Online Library
… 3-Phenyloxirane-2-carboxylic acid and various 3-alkyloxirane-2-carboxylic acids, however, could be easily prepared employing the same method. ' With a 1 molar solution of …
Number of citations: 5 onlinelibrary.wiley.com
Y Yan, S Zhu, X Luo, Y Rao, J Su, G He, H Lin - Chirality, 2021 - Wiley Online Library
… The products, (+)-13 and (−)-13, were acidified by HCl to pH 2–3 to obtain (2S,3R)-3-phenyloxirane-2-carboxylic acid (+)-12 and (2R,3S)-3-phenyloxirane-2-carboxylic acid (−)-12. …
Number of citations: 1 onlinelibrary.wiley.com
SJ BUNU, D ALFRED-UGBENBO, O MIEDIEGHA… - 2023 - researchgate.net
Objective: The pathology of every disease passes through the inflammation stage; hence, the design and optimization of potential lead compounds as anti-inflammatory agents is still a …
Number of citations: 0 www.researchgate.net
M Westermaier, H Mayr - Chemistry–A European Journal, 2008 - Wiley Online Library
… rac-3-Phenyloxirane-2-carboxylic acid ethyl ester (16), which was used as a 8:1 mixture of trans and cis isomers, turned out to be particularly reactive and gave better yields with 5-…
J Wilamowski, E Kulig, JJ Sepioł… - Pest Management …, 2001 - Wiley Online Library
… Darzen condensation of propiophenone or butyrophenone with ethyl chloroacetate, followed by hydrolysis and decarboxylation of the resulting 3-alkyl-3-phenyloxirane-2-carboxylic acid…
Number of citations: 19 onlinelibrary.wiley.com
MT MUHAMMED, M ER, S Akkoç - Available at SSRN 4265849 - papers.ssrn.com
In this study, five 3-aryloxirane-2-carboxylate derivatives (2-3a, 2-3b, 2-3c, 2-3d, and 2-3e) were prepared and the antiproliferative activities of these molecules were screened against …
Number of citations: 0 papers.ssrn.com
J Jing, X Sang, S You, B Zhu, Y Cui, C Li… - Hepatology …, 2021 - Wiley Online Library
Aim The aim of this study was to use a metabonomics approach to identify potential biomarkers of exhaled breath condensate (EBC) for predicting the prognosis of acute‐on‐chronic …
Number of citations: 4 onlinelibrary.wiley.com
RM Hili - 2010 - library-archives.canada.ca
In 1908, H. Emil Fisher attempted to prepare glycinal, an unprotected amino aldehyde, which he found to be inherently unstable and prone to polymerization. This instability arises from …
Number of citations: 4 library-archives.canada.ca
A Gutmann, N Bobrowski, M Liotta… - Atmospheric …, 2021 - amt.copernicus.org
… vicinity of the epoxy functionality reduces the reactivity to HBr, and accordingly no bromine product of trans-oxirane-2,3-dicarboxylic acid and 3-phenyloxirane-2-carboxylic acid could be …
Number of citations: 3 amt.copernicus.org
L Wei, L Liu, J Zhang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Method A: Oxalyl chloride was added slowly to a stirred solution of 2-(methoxycarbonyl)-3-phenyloxirane-2-carboxylic acid (3.76 g, 18 mmol) with two drops of DMF in dry DCM at 0 C, …
Number of citations: 19 pubs.rsc.org

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